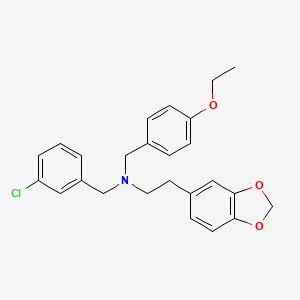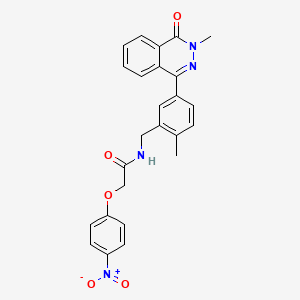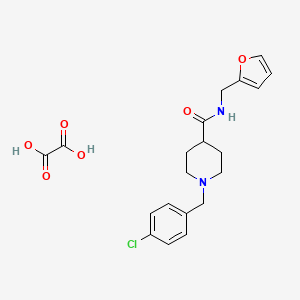![molecular formula C17H15NO4 B6069136 6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one](/img/structure/B6069136.png)
6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused with a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-one with 3H-2-benzofuran-1-one under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran and cyclohexadienone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with oxidative stress pathways can result in antioxidant activity, while binding to DNA or proteins can influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-one: A precursor in the synthesis of the target compound.
3H-2-benzofuran-1-one: Another precursor used in the synthetic route.
Quinone derivatives: Structurally related compounds with similar oxidation-reduction properties.
Uniqueness
6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-9-5-14(19)16(15(20)6-9)10(2)18-12-4-3-11-8-22-17(21)13(11)7-12/h3-5,7,19H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDLDAHSTCLOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)C1)C(=NC2=CC3=C(COC3=O)C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B6069061.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6069067.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6069082.png)

![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6069087.png)

![N-(2,4-Dichlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B6069109.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6069111.png)
![N-(2,5-dimethylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6069126.png)

![(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol](/img/structure/B6069133.png)
![3-(2-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6069144.png)
![[(2S)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6069150.png)

